2-Amino-5-chloro-3-methylpyridine hemihydrate
Overview
Description
2-Amino-5-chloro-3-methylpyridine hemihydrate is a halogenated heterocyclic compound with the molecular formula C6H7ClN2·0.5H2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3-methylpyridine hemihydrate typically involves the chlorination of 3-methylpyridine followed by amination. One common method includes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 5-position. The resulting 5-chloro-3-methylpyridine is then subjected to amination using ammonia or an amine source under controlled conditions to yield 2-Amino-5-chloro-3-methylpyridine .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The final product is typically purified through crystallization or distillation to obtain the desired hemihydrate form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3-methylpyridine hemihydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-hydroxy-3-methylpyridine and other substituted derivatives.
Oxidation Reactions: Products include 2-nitro-5-chloro-3-methylpyridine and 2-nitroso-5-chloro-3-methylpyridine.
Reduction Reactions: Products include 2-amino-5-chloro-3-methylpyridine derivatives with reduced functional groups.
Scientific Research Applications
2-Amino-5-chloro-3-methylpyridine hemihydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-3-methylpyridine hemihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups play a crucial role in binding to these targets, modulating their activity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-chloro-5-methylpyridine
- 5-Amino-2-chloropyridine
- 2-Amino-3-chloro-5-methylpyridine
Uniqueness
2-Amino-5-chloro-3-methylpyridine hemihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-chloro-3-methylpyridin-2-amine;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7ClN2.H2O/c2*1-4-2-5(7)3-9-6(4)8;/h2*2-3H,1H3,(H2,8,9);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNMRTSHBBFPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)Cl.CC1=CC(=CN=C1N)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584752 | |
Record name | 5-Chloro-3-methylpyridin-2-amine--water (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-45-8 | |
Record name | 5-Chloro-3-methylpyridin-2-amine--water (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-45-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.